![molecular formula C26H26F3N5O3 B2672930 (5-(Benzo[d][1,3]dioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)(4-benzylpiperazin-1-yl)methanone CAS No. 351894-62-7](/img/structure/B2672930.png)
(5-(Benzo[d][1,3]dioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)(4-benzylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-(Benzo[d][1,3]dioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)(4-benzylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C26H26F3N5O3 and its molecular weight is 513.521. The purity is usually 95%.
BenchChem offers high-quality (5-(Benzo[d][1,3]dioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)(4-benzylpiperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(Benzo[d][1,3]dioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)(4-benzylpiperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have explored the anticancer potential of this compound. A series of 1-benzo[1,3]dioxol-5-yl-indoles, including derivatives of the compound you mentioned, were synthesized and evaluated against various cancer cell lines. These indoles showed promising activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cells .
- Optimized compounds based on the structure you provided were found to inhibit the DCN1-UBE2M protein-protein interaction. These compounds also reduced steady-state levels of neddylated CUL1 and CUL3 in a squamous cell carcinoma cell line .
- The combination of compounds related to the provided structure with doxorubicin led to significant enhancement of doxorubicin’s anticancer activity in human colorectal carcinoma LS180 cells. This enhancement was evident from improved IC50 values, increased caspase-3 activity, and reduced colony formation ability after treatment with doxorubicin .
- The compound’s structure may find applications in organic chemistry. Biocatalytic asymmetric reduction of prochiral ketones is significant, as chiral carbinols (such as those derived from this compound) are biologically active and may serve as precursors for drug synthesis .
- The benzo[d][1,3]dioxole structure motif has been used in the total synthesis of aporphine alkaloids. For instance, the first total synthesis of (S)-(+)-ovigerine and related compounds utilized a strategy based on Pd-catalyzed arylation, which sets the aporphine framework .
Anticancer Activity
Protein-Protein Interaction Inhibition
Enhancement of Anticancer Activity with Doxorubicin
Biocatalytic Asymmetric Reduction
Total Synthesis of Aporphine Alkaloids
properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-(4-benzylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F3N5O3/c27-26(28,29)23-13-20(18-6-7-21-22(12-18)37-16-36-21)31-24-19(14-30-34(23)24)25(35)33-10-8-32(9-11-33)15-17-4-2-1-3-5-17/h1-7,12,14,20,23,31H,8-11,13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAQSJRYOOIDSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C4NC(CC(N4N=C3)C(F)(F)F)C5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.